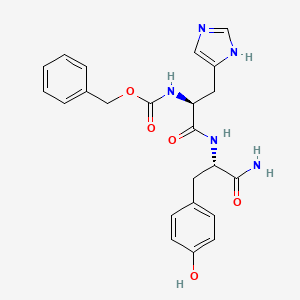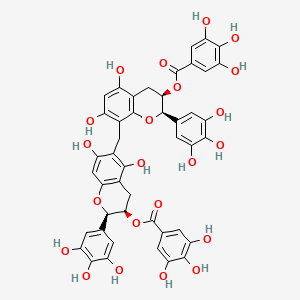
ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate is an organic compound with a complex structure that includes both ethane and ethyl groups, as well as a phenyl group attached to a butenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate typically involves the esterification of (E)-4-oxo-4-phenylbut-2-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The presence of the phenyl group allows for interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene oxide: A simpler compound with a three-membered ring structure.
Ethane: A basic hydrocarbon with a simpler structure.
Ethyl acetate: An ester with a simpler structure and different functional groups.
Uniqueness
Ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both ethane and ethyl groups, along with the phenyl and butenoate moieties, provides a versatile platform for chemical synthesis and research.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H12O3.C2H6/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10;1-2/h3-9H,2H2,1H3;1-2H3/b9-8+; |
Clave InChI |
QKRDWDZKHVQMJX-HRNDJLQDSA-N |
SMILES isomérico |
CC.CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 |
SMILES canónico |
CC.CCOC(=O)C=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


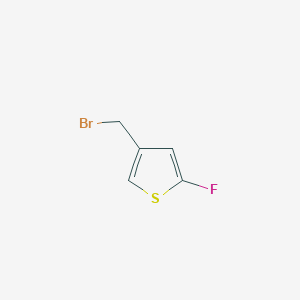
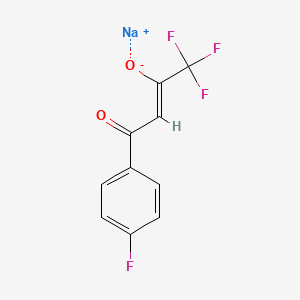


![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)
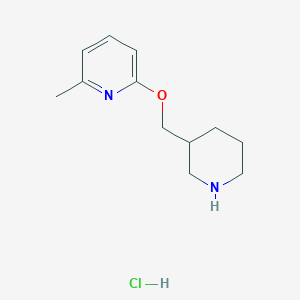
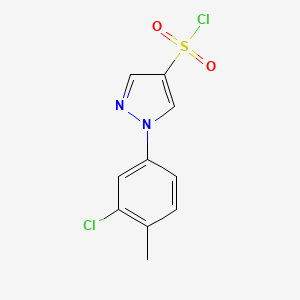
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)
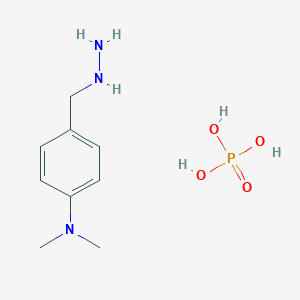
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

